

Independent Validation of IMM-01 Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name:	IMM-01
CAS No.:	218795-74-5
Cat. No.:	B608080

[Get Quote](#)

This guide provides an objective comparison of the published research findings for **IMM-01**, a novel SIRP α -Fc fusion protein, with other therapeutic alternatives. Experimental data from preclinical and clinical studies are presented to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Mechanism of Action of IMM-01

IMM-01 is a recombinant human signal regulatory protein α (SIRP α) IgG1 fusion protein.[1] Its primary mechanism of action involves blocking the interaction between CD47, a "don't eat me" signal overexpressed on many cancer cells, and SIRP α on macrophages.[2][3] This blockade enhances the phagocytosis of tumor cells by macrophages.[2][3] Preclinical studies have shown that **IMM-01** exerts a dual anti-tumor effect by not only activating macrophages but also by stimulating T-cell anti-tumor responses.[2] A key differentiating feature of **IMM-01** is its weak binding to human red blood cells, which may reduce the risk of severe hemolysis, a common side effect of some CD47-targeting antibodies.[1]

IMM-01 Mechanism of Action.

Preclinical Research Findings

A significant preclinical study published in the Journal of Hematology & Oncology detailed the in vitro and in vivo activity of **IMM-01**.

In Vitro Activity

The in vitro antitumor activity of **IMM-01** was assessed through several assays:

- Antibody-Dependent Cellular Phagocytosis (ADCP): **IMM-01** was shown to induce strong ADCP.[3]
- Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The study found that **IMM-01** could induce moderate ADCC.[3]
- Complement-Dependent Cytotoxicity (CDC): **IMM-01** did not demonstrate CDC activity.[3]

Table 1: Summary of **IMM-01** In Vitro Activity



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

In Vivo Activity

The in vivo efficacy of **IMM-01** was evaluated in various mouse tumor models:

- Daudi Xenograft Model: In this model of hematological malignancy, **IMM-01** monotherapy resulted in a tumor growth inhibition (TGI) of 97.48%.[4]

- HL-60 Xenograft Model: 100% of mice with this acute myeloid leukemia model achieved complete remission after two weeks of treatment with **IMM-01** at 5mg/kg.[5]
- Combination Therapy: The preclinical study also demonstrated synergistic anti-tumor effects when **IMM-01** was combined with a PD-L1 monoclonal antibody (KN035 or Tislelizumab), a CD33 monoclonal antibody (Gemtuzumab), and a HER-2 monoclonal antibody (Inetetamab) in respective tumor models.[4]



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

[Click to download full resolution via product page](#)

Preclinical In Vivo Experimental Workflow.

Clinical Research Findings

IMM-01 has been evaluated in several clinical trials, both as a monotherapy and in combination with other agents.

Phase I Monotherapy in Relapsed or Refractory Lymphoma (ChiCTR1900024904)

A first-in-human Phase I dose-escalation study of **IMM-01** was conducted in patients with relapsed or refractory lymphoma.

- Safety and Tolerability: The preliminary results showed that **IMM-01** was well-tolerated.[6] Anemia (Grade ≥ 3) was experienced by 13.8% of patients.[6]

- Efficacy: The study reported promising anti-tumor activity.[6]

Phase Ib/II Combination with Tislelizumab in Advanced Solid Tumors and Lymphoma (IMM01-04 / chictr20220791)

This study is evaluating the safety and efficacy of **IMM-01** in combination with tislelizumab, an anti-PD-1 antibody.

- Dosing: The recommended Phase 2 dose (RP2D) for **IMM-01** was determined to be 2.0 mg/kg administered weekly, with tislelizumab given at 200 mg every three weeks.[1][7]
- Efficacy in Classic Hodgkin Lymphoma (cHL): In a cohort of 20 cHL patients who had failed prior anti-PD-1 therapy, the combination showed significant activity.[1]
 - Objective Response Rate (ORR): 64.3% (9 out of 14 evaluable patients), including 2 complete responses (CR) and 7 partial responses (PR).[1]
 - Disease Control Rate (DCR): 100% in the evaluable patients.[1]
- Safety: The combination was well-tolerated.[1] The most common treatment-related adverse events (TRAEs) of Grade ≥ 3 were lymphocyte count decreased (30.0%) and platelet count decreased (10.0%).[1] Notably, no hemolytic anemia was reported.[1]

Table 2: Efficacy of **IMM-01** + Tislelizumab in Anti-PD-1 Failed cHL (IMM01-04 Study)



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

Comparison with Alternatives

The therapeutic landscape for targeting the CD47-SIRP α axis includes several other agents in development. While direct head-to-head comparative trials are limited, a comparison can be made based on available data.

Table 3: Comparison of **IMM-01** with Other CD47-SIRP α Targeting Agents



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

Experimental Protocols

Preclinical In Vitro Assays

- ADCP Assay: Details of the specific cell lines (e.g., tumor cells and macrophages), antibody concentrations, and methods for quantifying phagocytosis (e.g., flow cytometry or fluorescence microscopy) would be required for replication. The original publication should be consulted for these specifics.
- ADCC Assay: This would involve co-culturing tumor cells with effector cells (e.g., NK cells) in the presence of varying concentrations of **IMM-01**. Cell lysis is typically measured by detecting the release of a substance like lactate dehydrogenase (LDH).
- CDC Assay: Tumor cells are incubated with **IMM-01** in the presence of a source of complement (e.g., human serum). Cell viability is then assessed to determine the extent of complement-mediated killing.

Clinical Trial Protocol (IMM01-04)

- Study Design: An open-label, multicenter, Phase 2 study.[1]
- Patient Population: Patients with classic Hodgkin Lymphoma who have failed prior checkpoint inhibitor therapy.[1]
- Intervention: **IMM-01** at a dose of 2.0 mg/kg administered weekly and tislelizumab at 200 mg administered every 3 weeks.[1]
- Primary Objective: To evaluate the preliminary anti-tumor activity and safety.[1]
- Efficacy Assessment: Tumor response is assessed according to the Lugano 2014 criteria.[1]
- Safety Assessment: Adverse events are graded according to CTCAE v5.0.[1]

Conclusion

The available research findings suggest that **IMM-01** is a promising SIRP α -Fc fusion protein with a dual mechanism of action and a potentially favorable safety profile, particularly concerning the risk of hemolysis. Preclinical studies have demonstrated its potent anti-tumor activity, both as a monotherapy and in combination with other cancer therapies. Early clinical data, especially from the IMM01-04 study in combination with tislelizumab, indicate significant efficacy in a heavily pre-treated patient population with a manageable safety profile. Further research, including randomized controlled trials and direct comparative studies, will be crucial to fully elucidate the therapeutic potential of **IMM-01** relative to other agents targeting the CD47-SIRP α pathway and existing standard-of-care treatments. The information presented in this guide is based on publicly available data and is intended for informational purposes for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. researchgate.net \[researchgate.net\]](#)
- [2. CD47–SIRP \$\alpha\$ -targeted therapeutics: status and prospects - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. SIRP \$\alpha\$ -Fc fusion protein IMM01 exhibits dual anti-tumor activities by targeting CD47/SIRP \$\alpha\$ signal pathway via blocking the "don't eat me" signal and activating the "eat me" signal - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. d-nb.info \[d-nb.info\]](#)
- [5. ashpublications.org \[ashpublications.org\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
- [7. ascopubs.org \[ascopubs.org\]](#)
- [To cite this document: BenchChem. \[Independent Validation of IMM-01 Research Findings: A Comparative Guide\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b608080#independent-validation-of-published-imm-01-research-findings\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check